molecular formula C16H21FN2O3 B1499391 Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate

Cat. No.: B1499391
M. Wt: 308.35 g/mol
InChI Key: OTQOEADQIHBWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorobenzaldehyde moiety

Properties

Molecular Formula

C16H21FN2O3

Molecular Weight

308.35 g/mol

IUPAC Name

tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-6-4-5-13(17)12(14)11-20/h4-6,11H,7-10H2,1-3H3

InChI Key

OTQOEADQIHBWPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Boc-protected piperazine: This step involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperazine.

    Introduction of the fluorobenzaldehyde moiety: The Boc-protected piperazine is then reacted with 6-fluorobenzaldehyde under appropriate conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: 2-(4-Boc-piperazino-1-yl)-6-fluorobenzoic acid.

    Reduction: 2-(4-Boc-piperazino-1-yl)-6-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting central nervous system disorders.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research.

    Industrial Applications: The compound can be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The Boc-protected piperazine moiety can enhance the compound’s stability and bioavailability, while the fluorobenzaldehyde group can facilitate interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate is unique due to the presence of both the Boc-protected piperazine and the fluorobenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

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